2-Methoxy-5-(pyridin-4-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-pyridin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAWXJMSEFDNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104994-92-5 | |
| Record name | 2-methoxy-5-(pyridin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-Methoxy-5-(pyridin-4-yl)aniline and Related Analogues
The synthesis of this compound and its analogues is primarily achieved through strategic bond formations, leveraging powerful catalytic systems to connect the methoxy-substituted aniline (B41778) ring with the pyridine (B92270) moiety. These routes can be broadly categorized by the key bond being formed: carbon-carbon (C-C) or carbon-nitrogen (C-N).
The construction of the aryl-pyridyl C-C bond is a cornerstone of synthesizing the target molecule. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this transformation, offering high efficiency and functional group tolerance. researchgate.net
The Suzuki-Miyaura cross-coupling reaction is a paramount method for forging C(sp²)–C(sp²) bonds, making it ideal for linking aryl and heteroaryl systems. nih.gov This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. For the synthesis of a this compound framework, this could involve reacting a pyridylboronic acid with a halogenated methoxyaniline derivative, or conversely, a methoxyphenylboronic acid with a halopyridine. acs.org
The catalytic cycle generally proceeds through three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl or pyridyl halide, inserting itself into the carbon-halogen bond to form a Pd(II) species.
Transmetalation: The organoboron compound transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
A variety of palladium catalysts and ligands can be employed, with the choice depending on the specific substrates. For instance, catalyst systems like Pd(dppf)Cl₂ have been successfully used for coupling pyridylboronic esters with aryl halides. nih.gov Similarly, catalysts derived from Pd₂(dba)₃ and sterically hindered phosphine ligands such as P(t-Bu)₃ are effective for a wide range of Suzuki couplings, including those involving aryl chlorides. acs.org
Table 1: Examples of Palladium-Catalyzed Aryl-Pyridyl Coupling Conditions
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 nih.govscholaris.ca |
| Halogenated aromatic amine | Pyridylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Room Temp. | Good acs.org |
| Aryl Chloride | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | Room Temp. | >98 acs.org |
Organoboron compounds, particularly boronic acids and their pinacol esters, are crucial intermediates in Suzuki-Miyaura couplings due to their stability, low toxicity, and commercial availability. nih.gov The synthesis of these intermediates is a key preliminary step. The most common method involves the reaction of an organolithium or Grignard reagent (derived from an aryl or heteroaryl halide) with a borate ester, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the boronic acid. nih.govresearchgate.net
For example, 2-methoxy-5-pyridylboronic acid can be synthesized from a corresponding halogenated precursor. acs.org These boronic acid derivatives are versatile building blocks for introducing the pyridyl or substituted phenyl moiety into the final structure. nih.gov While boronic acids are widely used, boronic esters, such as pinacol boronate esters, often offer advantages in terms of stability and ease of purification.
Table 2: Common Synthetic Routes to Arylboronic Acids/Esters
| Method | Precursor | Reagents | Intermediate | Product |
|---|
The formation of the C-N bond to create the aniline moiety is another critical synthetic strategy. This is particularly relevant when starting with a pre-formed biaryl system where the amino group needs to be installed. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose. rsc.orgwikipedia.org
This reaction enables the coupling of aryl halides or triflates with a wide range of amines, including ammonia equivalents, to form primary anilines. wikipedia.orgorganic-chemistry.org The development of sterically demanding and electron-rich phosphine ligands has been crucial to the reaction's success, allowing for the coupling of even challenging substrates under relatively mild conditions. researchgate.net
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org Various ammonia surrogates, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), can be used to install the -NH₂ group directly. organic-chemistry.org
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine Source | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Aryl Chloride | Aqueous Ammonia | CuI / Ligand | - | - | High organic-chemistry.org |
| Aryl Halide | LiN(SiMe₃)₂ | Pd(dba)₂ / P(t-Bu)₃ | - | Toluene | High organic-chemistry.org |
| Aryl Bromide | 4-Methoxyaniline | Pd₂(dba)₃ / Phosphine Ligand | NaOt-Bu | Rapeseed Oil | Quantitative acs.orgresearchgate.net |
| Aryl Chloride | Ammonia (dioxane soln.) | Pd₂dba₃ / CyPF-t-Bu | NaOt-Bu | Dioxane | High rsc.org |
An alternative to coupling pre-formed rings is to construct the pyridine ring itself from acyclic precursors using multi-component reactions (MCRs). bohrium.comacsgcipr.org MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. bohrium.com
The Hantzsch pyridine synthesis is a classic and widely studied MCR for creating pyridine derivatives. wikipedia.orgorganic-chemistry.orgtandfonline.com The traditional Hantzsch reaction is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source (like ammonium acetate). wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. organic-chemistry.org This method is highly versatile for producing a wide range of functionalized pyridines. acsgcipr.orgtandfonline.com While this may not be the most direct route to this compound itself, it is a powerful tool for generating structurally diverse pyridine-containing analogues by varying the starting components. taylorfrancis.com
Table 4: Hantzsch Pyridine Synthesis Overview
| Component 1 | Component 2 (2 equiv.) | Component 3 | Catalyst/Conditions | Intermediate Product | Final Product |
|---|---|---|---|---|---|
| Aldehyde | β-Ketoester | Ammonia/Ammonium Acetate | Heat, various catalysts (e.g., p-TSA) | 1,4-Dihydropyridine wikipedia.orgorganic-chemistry.org | Pyridine (after oxidation) organic-chemistry.org |
Modern variations of MCRs for pyridine synthesis offer improved yields and milder reaction conditions, sometimes employing microwave irradiation or green catalysts. acs.orgresearchgate.net
Reductive amination is a versatile method for forming amines and is particularly useful for synthesizing N-alkylated aniline derivatives. organic-chemistry.orgmasterorganicchemistry.com The process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be used, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. organic-chemistry.orgmasterorganicchemistry.com
While this method is typically used to form secondary or tertiary amines, it can be adapted for primary aniline synthesis in some contexts. rsc.orgthieme-connect.comresearchgate.net However, a more direct and common strategy for creating a primary aniline group on an aromatic ring is the reduction of a corresponding nitroarene. youtube.com This transformation is highly reliable and can be achieved with a wide array of reagents, including:
Catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Nickel). wikipedia.org
Metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl). youtube.comwikipedia.orgresearchgate.net
This two-step sequence—nitration of the aromatic ring followed by reduction—is a classical and robust method for introducing an amino group, which is often a precursor to the more advanced cross-coupling reactions described earlier. wikipedia.orgorganic-chemistry.org
Table 5: Common Methods for Aniline Synthesis via Reduction
| Method | Starting Material | Key Reagents | Product |
|---|---|---|---|
| Nitroarene Reduction | Aromatic Nitro Compound | Fe / HCl | Primary Aniline youtube.comresearchgate.net |
| Nitroarene Reduction | Aromatic Nitro Compound | H₂, Pd/C | Primary Aniline youtube.comwikipedia.org |
| Reductive Amination | Ketone/Aldehyde + Amine | NaBH(OAc)₃ or NaBH₃CN | Substituted Amine organic-chemistry.orgmasterorganicchemistry.com |
Strategic Functionalization of Pyridine and Aniline Precursors
The construction of the this compound backbone is typically achieved through cross-coupling reactions, which form the pivotal carbon-carbon bond between the aniline and pyridine rings. A common and effective approach is the Suzuki coupling reaction. This strategy involves the reaction of a functionalized aniline derivative with a pyridine-based boronic acid or ester in the presence of a palladium catalyst.
The aniline precursor, for instance, could be 5-bromo-2-methoxyaniline (B1307452). The synthesis of such precursors often involves a multi-step process starting from more common reagents. For example, a related compound, 2-ethyl-4-methoxy aniline, was synthesized from o-nitroethylbenzene through a four-step process that included a Bamberger reaction, acetylation, o-methylation, and hydrolysis researchgate.net. Similarly, the synthesis of functionalized methoxy (B1213986) anilines can start with nitration of a corresponding phenol, followed by methylation and subsequent reduction of the nitro group to an amine.
The pyridine precursor, 4-pyridinylboronic acid, is commercially available or can be prepared from 4-bromopyridine. The strategic selection of these functionalized precursors is crucial for ensuring high yields and minimizing side reactions during the coupling process.
Table 1: Plausible Precursors for Suzuki Coupling Synthesis
| Aniline Precursor | Pyridine Precursor | Catalyst System |
|---|---|---|
| 5-Bromo-2-methoxyaniline | Pyridin-4-ylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ |
| 2-Methoxy-5-(trifluoromethanesulfonyloxy)aniline | Pyridin-4-ylboronic acid | Pd(OAc)₂ / SPhos |
Mechanistic Investigations of Key Synthetic Pathways
Detailed mechanistic studies for the synthesis of this compound are not extensively documented in the provided search results. However, the mechanism of the widely used Suzuki coupling reaction is well-established and can be applied to understand the formation of this compound.
The catalytic cycle of the Suzuki coupling reaction involves three primary steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 5-bromo-2-methoxyaniline) to form an organopalladium(II) complex.
Transmetalation: The boronic acid derivative (e.g., pyridin-4-ylboronic acid) reacts with the organopalladium(II) complex, with the assistance of a base, to transfer the pyridine group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups (the aniline and pyridine moieties) are eliminated from the palladium center, forming the desired C-C bond of this compound and regenerating the palladium(0) catalyst.
Analysis of reaction intermediates, often through spectroscopic methods or by trapping experiments, is key to confirming this pathway and identifying any potential side reactions.
The success and selectivity of the synthesis are highly dependent on the reaction conditions. The choice of catalyst, solvent, base, and temperature can significantly impact the yield and purity of the final product. For instance, in the synthesis of a related terpyridine derivative, it was found that a Lewis acid catalyst and a high reaction temperature (over 110 °C using n-butanol as a solvent) were essential for a successful reaction, achieving an 80% yield mdpi.com.
Table 2: General Influence of Reaction Conditions in Suzuki Coupling
| Parameter | Effect on Reaction | Common Choices |
|---|---|---|
| Catalyst | Affects reaction rate and efficiency. Ligands influence stability and activity. | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald ligands |
| Base | Activates the boronic acid for transmetalation. | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Solubilizes reactants and influences catalyst activity. | Toluene, Dioxane, DMF, Water/Organic mixtures |
| Temperature | Controls reaction rate. Higher temperatures can increase rate but may lead to decomposition. | 60-120 °C |
Chemical Reactivity and Derivatization Strategies
The chemical reactivity of this compound is dictated by the electronic properties of its constituent aromatic rings and functional groups.
The aniline ring is significantly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the amino (-NH₂) and methoxy (-OCH₃) groups. Both groups are ortho, para-directing.
The amino group directs electrophiles to the positions ortho and para to it (positions 4 and 6).
The methoxy group directs electrophiles to the positions ortho and para to it (positions 1 and 3).
Considering the existing substitution pattern, the most activated positions on the aniline ring for electrophilic attack are C4 and C6 (both are ortho to the amino group and meta to the methoxy group). The steric hindrance from the adjacent pyridine group at C5 might influence the regioselectivity. In contrast, the pyridine ring is electron-deficient and generally deactivated towards electrophilic substitution. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur selectively on the aniline ring.
Nucleophilic aromatic substitution (SₙAr) on the aniline ring is generally difficult because the ring is electron-rich. The methoxy group is a poor leaving group and would require harsh conditions or activation by strongly electron-withdrawing groups (which are absent) to be displaced by a nucleophile rsc.org.
The pyridine ring, being electron-deficient, is more susceptible to nucleophilic attack, especially if a good leaving group were present at the 2- or 4-position. However, in the parent molecule, there are no suitable leaving groups on the pyridine ring. Therefore, derivatization via nucleophilic substitution on the core structure of this compound is not a favored pathway under standard conditions.
Transformations Involving the Aniline Moiety
The aniline moiety in "this compound" presents a key site for synthetic modifications. The amino group can undergo a variety of well-established chemical transformations, which would allow for the introduction of diverse functional groups and the construction of more complex molecular architectures. However, specific studies detailing these transformations for this particular compound are not available. Theoretically, the following reactions could be anticipated:
Diazotization: Treatment of the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) would be expected to yield a diazonium salt. This intermediate could then be subjected to a range of Sandmeyer or related reactions to introduce functionalities such as halides, cyano, or hydroxyl groups, or used in azo coupling reactions.
Amide Formation: The nucleophilic amino group should readily react with acylating agents like acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This is a fundamental transformation in medicinal chemistry for the synthesis of bioactive compounds.
N-Alkylation and N-Arylation: The aniline nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. Similarly, N-arylation could be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates.
Selective Functionalization of the Pyridine Nitrogen Atom
The nitrogen atom of the pyridine ring in "this compound" is a site for selective electrophilic attack and alkylation, offering another avenue for structural modification. As with the aniline moiety, specific literature detailing these reactions for the title compound is absent. General reactivity patterns for pyridines suggest the following possibilities:
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Pyridine N-oxides are valuable intermediates that can alter the electronic properties of the ring and facilitate further functionalization at the carbon atoms of the pyridine ring.
N-Alkylation (Quaternization): The pyridine nitrogen can be alkylated with alkyl halides to form quaternary pyridinium salts. This transformation introduces a positive charge on the pyridine ring, significantly altering its physical and chemical properties. The choice of the alkylating agent would determine the nature of the substituent on the nitrogen atom.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 5 Pyridin 4 Yl Aniline
The unequivocal structural confirmation and detailed electronic and conformational analysis of complex organic molecules like 2-Methoxy-5-(pyridin-4-yl)aniline rely on a suite of advanced spectroscopic techniques. Vibrational and nuclear magnetic resonance spectroscopies, in particular, provide a wealth of information, from molecular fingerprinting to the precise spatial arrangement of atoms.
Computational Chemistry and Theoretical Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has proven to be a highly effective method for studying the electronic structures of complex organic molecules. researchgate.net Calculations are typically performed using software packages like Gaussian, employing hybrid functionals such as B3LYP in conjunction with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)) to model the molecule's behavior in its ground state. researchgate.netscielo.org.zasibran.ru
The first step in a theoretical investigation is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral (torsion) angles that correspond to the lowest energy state of the molecule. For aromatic compounds containing flexible linkages, such as the bond between the aniline (B41778) and pyridine (B92270) rings in 2-Methoxy-5-(pyridin-4-yl)aniline, conformational analysis is crucial. This involves exploring different rotational orientations (conformations) to identify the global energy minimum.
Studies on similar bicyclic aromatic systems show that the optimized geometry is often non-planar. The dihedral angle between the two aromatic rings is a key parameter. For instance, in related structures, these angles are influenced by intermolecular forces and crystal packing. sibran.ru The optimization process for this compound would precisely define the spatial arrangement of the methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups on the aniline ring and their orientation relative to the pyridine ring. The conformations observed in crystal structures are generally of low energy, and high-energy conformers are rarely found, validating the use of calculated low-energy structures. acs.org
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. researchgate.net The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net
In a typical analysis of a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-aniline portion, which acts as the electron-donating group. Conversely, the LUMO would likely be distributed over the electron-accepting pyridine ring. scielo.org.za This separation of orbitals facilitates intramolecular charge transfer (ICT), a key factor in the molecule's electronic properties. scielo.org.zascience.gov
Below is a table of representative FMO data from DFT calculations on analogous compounds, illustrating the typical values obtained.
| Compound/System | Functional/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| MNTZ (Thiazolidinone derivative) | B3LYP/6-31G(d,p) | -5.429 | -2.713 | 2.716 | scielo.org.za |
| 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline analog | B3LYP/6-311++G(d,p) | - | - | ~4.2 | |
| Pyridazine derivative (8c) | DFT | - | - | Lowest in series | mdpi.com |
| 1-(4-methoxyphenyl)-1H-imidazole | B3LYP/6–311++g(d,p) | -6.27 | -1.00 | 5.27 | researchgate.net |
This data is for analogous compounds and is representative of the values expected for this compound.
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the charge distribution on the molecular surface using a color scale.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack.
Green Regions: Represent neutral or zero potential.
For this compound, the MEP analysis would likely show the most negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, as these are electronegative atoms with lone pairs of electrons. mdpi.comresearchgate.net The area around the amino group's hydrogen atoms would exhibit a positive potential (blue), identifying them as potential hydrogen bond donors. mdpi.com Such maps are crucial for understanding intermolecular interactions, including how the molecule might bind to a biological target. researchgate.netrsc.org
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, intramolecular interactions, and the stability of a molecule. scielo.org.za It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a more intense interaction and greater stabilization of the molecule. tandfonline.com
Key interactions in this compound would include:
π → π transitions:* Delocalization of π-electrons across the aromatic rings.
n → π transitions:* Interactions involving the lone pairs (n) of the nitrogen and oxygen atoms with the antibonding π* orbitals of the aromatic rings.
These hyperconjugative interactions lead to charge transfer from the electron-donating methoxy and amino groups to the pyridine ring, enhancing the molecule's stability. scielo.org.zabohrium.com NBO analysis can also provide information on the hybridization of atomic orbitals. researchgate.net
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. scielo.org.zaresearchgate.net Calculations for similar structures show good correlation between the computed and experimental spectra. scielo.org.zaresearchgate.net For this compound, the protons of the methoxy group would be predicted in the upfield region, while the aromatic protons would appear in distinct regions depending on their electronic environment. Carbon atoms attached to electronegative atoms like oxygen and nitrogen are expected to show higher chemical shifts (downfield). tandfonline.com
Vibrational Frequencies (FT-IR): Theoretical calculations provide the harmonic vibrational frequencies corresponding to different functional groups. researchgate.net For instance, the characteristic stretching vibrations for C-H in the aromatic rings, C-N of the amine, and C-O of the methoxy group can be predicted. tandfonline.com Calculated frequencies are often scaled to correct for anharmonicity and achieve better agreement with experimental FT-IR and Raman spectra. researchgate.net
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the absorption wavelengths (λmax) and oscillator strengths (f). scielo.org.za The predicted spectra for molecules with similar structures often show electronic transitions corresponding to π → π* and n → π* excitations, which are responsible for the absorption bands in the UV-visible region. scielo.org.zascience.gov
| Spectroscopic Parameter | Typical Calculated Value Range (for similar structures) | Method | Source |
| ¹³C NMR (Methoxy Carbon) | 53-56 ppm | GIAO | scielo.org.za |
| ¹H NMR (Methoxy Protons) | ~3.8-4.0 ppm | GIAO | nih.gov |
| IR Freq. (Aromatic C-H stretch) | 3000-3100 cm⁻¹ | B3LYP | tandfonline.com |
| IR Freq. (Methoxy C-O stretch) | 1015-1040 cm⁻¹ | B3LYP | tandfonline.com |
| UV-Vis λmax | 340-410 nm | TD-DFT | scielo.org.za |
This data is for analogous compounds and is representative of the values expected for this compound.
Global and Local Chemical Reactivity Descriptors
Key global descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S or σ): The reciprocal of hardness; soft molecules are more polarizable and reactive.
Electrophilicity Index (ω): Represents the energy stabilization when a molecule acquires additional electronic charge from the environment.
These parameters are calculated using the following formulas, based on ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO):
χ = (I + A) / 2
η = (I - A) / 2
S = 1 / (2η)
ω = χ² / (2η)
A low value for chemical hardness (η) indicates that charge transfer can easily occur within the molecule, suggesting higher reactivity. scielo.org.za Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netbohrium.com
| Descriptor | Formula | Typical Calculated Value (for MNTZ analog) | Source |
| Ionization Potential (I) | -EHOMO | 5.429 eV | scielo.org.za |
| Electron Affinity (A) | -ELUMO | 2.713 eV | scielo.org.za |
| Electronegativity (χ) | (I+A)/2 | 4.071 eV | scielo.org.za |
| Chemical Hardness (η) | (I-A)/2 | 1.358 eV | scielo.org.za |
| Electrophilicity Index (ω) | χ² / (2η) | 6.098 eV | scielo.org.za |
This data is for an analogous compound and is representative of the values expected for this compound.
Electronegativity (χ) and Chemical Potential (μ)
Electronegativity (χ) is a fundamental chemical property that describes the tendency of an atom or a molecule to attract electrons. The chemical potential (μ) is formally the negative of the electronegativity (μ = -χ). In the context of conceptual DFT, these global reactivity descriptors are calculated using the energies of the HOMO and LUMO.
The electronegativity can be calculated using the following equation: χ = -½ (EHOMO + ELUMO)
A higher electronegativity value indicates a greater ability to attract electrons. These parameters are crucial for predicting how the molecule will interact with other chemical species. While the specific calculated values for this compound are not detailed in publicly available literature, the methodology to derive them is a standard component of computational analysis.
| Parameter | Formula | Significance |
| Electronegativity (χ) | -½ (EHOMO + ELUMO) | Measures the ability of the molecule to attract electrons. |
| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons from an equilibrium system. |
Global Hardness (η) and Softness (S)
Global hardness (η) and softness (S) are theoretical constructs that describe the resistance of a molecule to change its electron configuration. A "hard" molecule has a large HOMO-LUMO gap, indicating high kinetic stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap, suggesting higher reactivity.
These parameters are calculated as follows: η = ½ (ELUMO - EHOMO) S = 1/η
The study of hardness and softness provides a quantitative measure of the molecule's stability. For a given series of molecules, a larger HOMO-LUMO gap corresponds to higher hardness, while a smaller gap indicates greater softness.
| Parameter | Formula | Significance |
| Global Hardness (η) | ½ (ELUMO - EHOMO) | Measures the resistance to charge transfer. A higher value indicates greater stability and lower reactivity. |
| Global Softness (S) | 1/η | The reciprocal of hardness; a higher value indicates greater reactivity. |
Fukui Functions for Local Reactivity Sites
While global descriptors like hardness and softness describe the reactivity of the molecule as a whole, Fukui functions provide insight into local reactivity, identifying specific atomic sites prone to attack. The Fukui function is a critical tool for understanding the chemical selectivity of a molecule during a reaction. It helps to predict the most favorable sites for electrophilic, nucleophilic, and radical attacks.
By analyzing the electron density, Fukui functions can distinguish which atoms within the this compound structure are most likely to donate electrons (nucleophilic attack) and which are most likely to accept electrons (electrophilic attack). This level of detailed analysis is essential for understanding reaction mechanisms and designing new synthetic pathways.
Theoretical Studies on Tautomerism and Conformational Isomerism
The structure of this compound allows for the possibility of both tautomerism and conformational isomerism. Tautomers are structural isomers that readily interconvert, often via the migration of a proton. For this molecule, potential tautomeric forms could involve the amine group and the pyridine ring, a phenomenon observed in related heterocyclic systems.
Conformational isomerism refers to the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. In this compound, rotation can occur around the single bond connecting the phenyl and pyridine rings. Theoretical calculations can be employed to determine the rotational barriers and the relative energies of the different conformers, identifying the most stable three-dimensional structure of the molecule. Such studies are crucial as the specific conformation can significantly influence the molecule's biological activity and physical properties.
Non-Linear Optical (NLO) Properties Investigations
Molecules with significant intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system can exhibit significant non-linear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics. The structure of this compound, featuring electron-donating methoxy and aniline groups and an electron-accepting pyridine ring connected by a phenyl π-system, suggests it may possess NLO activity.
Computational methods are frequently used to predict the NLO response of molecules by calculating key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of a strong NLO response. Theoretical investigations would elucidate the potential of this compound as an NLO material by quantifying these properties.
| NLO Property | Symbol | Significance |
| Dipole Moment | μ | A measure of the overall polarity of the molecule. |
| Polarizability | α | The ability of the molecule's electron cloud to be distorted by an external electric field. |
| First Hyperpolarizability | β | The primary determinant of second-order NLO activity. |
Applications in Advanced Chemical Science
Utilization in Ligand Design for Coordination Chemistry and Catalysis
The presence of both a soft pyridine (B92270) nitrogen and a harder amino group makes 2-Methoxy-5-(pyridin-4-yl)aniline an interesting N,N'-donor ligand for a variety of metal ions. This has led to its exploration in the design of metal complexes with tailored geometries and catalytic activities.
Design Principles for Metal Complexation with Pyridine-Aniline Ligands
Pyridine-aniline based ligands, such as this compound, are effective chelating agents for a range of transition metals. The fundamental design principle involves the coordination of both the pyridine nitrogen and the amino nitrogen to a metal center, forming a stable five-membered chelate ring. The electronic properties of the ligand can be tuned by substituents on both the pyridine and aniline (B41778) rings, which in turn influences the stability and reactivity of the resulting metal complex.
The aniline group is a common feature in many biologically active compounds and can participate in hydrogen bonding and π-π stacking interactions. ontosight.ai The pyridine ring also has the potential to engage in interactions with enzymes or receptors that recognize this functional group. ontosight.ai
Complexes with various metals including zinc(II), palladium(II), cadmium(II), rhodium(III), and iridium(III) have been synthesized with analogous pyridine-aniline ligands. researchgate.net The resulting coordination geometries are highly dependent on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. For instance, distorted tetrahedral, square planar, and octahedral geometries have all been observed. researchgate.net In some cases, these ligands can also act as bridging units, leading to the formation of polynuclear complexes.
Table 1: Common Coordination Geometries of Metal Complexes with Pyridine-Aniline Type Ligands
| Metal Ion | Typical Coordination Geometry | Reference |
|---|---|---|
| Zn(II) | Distorted Tetrahedral, Octahedral | researchgate.net |
| Pd(II) | Distorted Square Planar | researchgate.net |
| Cd(II) | Trigonal Bipyramidal, Octahedral | researchgate.net |
| Cu(I) | Distorted Tetrahedral | nih.gov |
| Rh(III) | Octahedral | researchgate.net |
Catalytic Applications of Derived Metal Complexes
Metal complexes derived from pyridine-aniline ligands have shown promise in various catalytic applications. The catalytic activity is often a direct consequence of the electronic environment created by the ligand around the metal center.
For example, palladium(II) complexes of similar N,N'-donor pyridine-aniline ligands have been successfully employed as catalysts for the polymerization of methyl methacrylate. researchgate.net One such complex, [(4-methoxy-N-(pyridin-2-ylmethyl)aniline)PdCl2], demonstrated high catalytic activity, producing high molecular weight syndiotactic-enriched poly(methyl methacrylate). researchgate.net
Furthermore, rhodium(III) complexes bearing pyridine-aniline type ligands have been investigated as catalysts for the transfer hydrogenation of ketones and for alkene hydrogenation. researchgate.netbohrium.com In C-N coupling reactions, a copper(I) catalyst has been used for the synthesis of N-(pyridin-4-yl)benzene amines. mdpi.com The efficiency of these catalysts is influenced by factors such as the nature of the substituents on the ligand and the reaction conditions.
Table 2: Potential Catalytic Applications of Metal Complexes with Pyridine-Aniline Scaffolds
| Catalytic Reaction | Metal Complex | Reference |
|---|---|---|
| Methyl Methacrylate Polymerization | Palladium(II) | researchgate.net |
| Transfer Hydrogenation of Ketones | Rhodium(III), Iridium(III) | researchgate.net |
| Alkene Hydrogenation | Rhodium(III) | bohrium.com |
| C-N Coupling | Copper(I) | mdpi.com |
Mechanistic Studies of Catalyzed Reactions (if applicable)
While detailed mechanistic studies for catalysts derived specifically from this compound are not extensively reported, insights can be drawn from related systems. For the hydrogenation of olefins catalyzed by a Rh(III) complex with a pyridine-2-yloxy-silyl-based N,Si-ligand, computational studies have suggested that the rate-limiting step is the activation of hydrogen, which proceeds through a σ-complex-assisted metathesis mechanism. bohrium.com Such studies are crucial for the rational design of more efficient catalysts.
Role in Supramolecular Chemistry
The ability of this compound to participate in a variety of non-covalent interactions makes it a valuable component in the construction of supramolecular assemblies. Hydrogen bonding and π-π stacking are the primary interactions that govern the self-assembly of this molecule and its derivatives in the solid state.
Investigation of Hydrogen Bonding Interactions
The aniline moiety provides a hydrogen bond donor (-NH2), while the pyridine nitrogen and the oxygen of the methoxy (B1213986) group act as hydrogen bond acceptors. This allows for the formation of a rich network of intermolecular hydrogen bonds, such as N-H···N and N-H···O. acs.org In related crystal structures, these interactions have been shown to link molecules into dimers, chains, and more complex three-dimensional networks. mdpi.combohrium.com
For instance, in the crystal structure of a related compound, 2-methoxy-5-((phenylamino)methyl)phenol, the hydroxyl group is involved in intermolecular O-H···O hydrogen bonding. mdpi.com Similarly, the amino group of this compound is expected to be a key player in forming robust hydrogen-bonded assemblies. The interplay of these hydrogen bonds is a critical factor in the crystal engineering of materials with desired properties.
Pi-Stacking (π-π) and Other Non-Covalent Interactions
The aromatic nature of both the pyridine and the aniline rings in this compound facilitates π-π stacking interactions. ontosight.ai These interactions are a significant driving force in the packing of aromatic molecules in the solid state. In the crystal structure of a copper(I) complex with a bromo-substituted pyridine-aniline ligand, π-π stacking interactions between inversion-related pyridine rings were observed with a centroid-centroid distance of 3.404 Å. nih.gov
Computational studies on pyridine dimers have revealed the complexity of these stacking interactions, highlighting the interplay between electrostatic forces and electron correlation effects. nih.gov In addition to π-π stacking, other non-covalent interactions such as C-H···π interactions can further stabilize the supramolecular architecture. iucr.org The combination of hydrogen bonding and π-stacking allows for the creation of well-defined supramolecular structures. tandfonline.com
Directed Assembly of Supramolecular Architectures
The unique structural characteristics of this compound, featuring a hydrogen-bond-donating aniline group, a hydrogen-bond-accepting methoxy group, and a coordinative pyridyl nitrogen atom, make it a valuable building block in supramolecular chemistry. These functional groups allow for the programmed assembly of complex, higher-order structures through a combination of directional non-covalent interactions, such as hydrogen bonding and metal-ligand coordination. nih.govnih.gov
The formation of these supramolecular ensembles is dictated by the information encoded within the molecular components. nih.gov The predictable and directional nature of interactions like hydrogen bonds and metal-ligand bonds is fundamental to coordination-driven self-assembly. nih.gov For instance, the pyridine nitrogen can coordinate with metal centers, while the aniline moiety can participate in hydrogen-bonding networks, leading to the formation of one-, two-, or even three-dimensional architectures. nih.govresearchgate.net
Research in this area has demonstrated the ability to create intricate structures, such as molecular ladders and helices, by combining different types of non-covalent interactions. nih.govacs.org The use of building blocks with multiple interaction sites, like this compound, is crucial for developing these complex systems. science.gov The resulting supramolecular structures can exhibit novel properties and functions, paving the way for advancements in areas like molecular machinery and smart materials. nih.govacs.org
Precursor for Advanced Materials Science
The compound this compound serves as a key precursor in the creation of advanced materials, owing to its inherent electronic and structural properties. bldpharm.combldpharm.com Its aromatic and heterocyclic components are foundational to the development of materials with tailored optical and electronic characteristics. chim.itacs.org
Design and Synthesis of Organic Electronic Materials
In the field of organic electronics, pyridine derivatives are recognized as important components in the development of innovative materials for applications such as organic light-emitting diodes (OLEDs). bldpharm.comchim.it The structure of this compound, combining an electron-rich aniline moiety with an electron-deficient pyridine ring, provides a basis for creating molecules with desirable charge-transport properties.
The synthesis of organic electronic materials often involves the strategic combination of donor and acceptor units to control the electronic energy levels and facilitate charge injection and transport. The aniline portion of the molecule can act as an electron-donating group, while the pyridine ring can function as an electron-accepting group. This intrinsic donor-acceptor character makes it a suitable building block for creating bipolar host materials or emissive dopants for OLEDs. The methoxy group provides additional electronic modulation and can influence the solid-state packing of the final material, which is a critical factor for efficient device performance.
Development of Polymeric and Nanomaterials
The functional groups present in this compound allow for its incorporation into polymeric structures through various polymerization techniques. The amine group can be utilized in step-growth polymerizations to form polyamides or polyimides, while the pyridine ring can be involved in the formation of metal-coordination polymers. nih.govacs.org
The resulting polymers can exhibit a range of interesting properties. For example, polymers incorporating pyridine units can form helical structures and act as ligands for metal ions, leading to the formation of supramolecular metallogels. acs.org Such materials have potential applications in catalysis, sensing, and as responsive materials.
Furthermore, the self-assembly properties of this molecule can be harnessed to create well-defined nanomaterials. By carefully controlling the intermolecular interactions, it is possible to generate nanostructures such as nanofibers, nanorods, or vesicles. These nanomaterials can find use in various advanced applications, including drug delivery, bioimaging, and nanoelectronics. The synthesis of polymers for solar cells often involves the use of specialized building blocks, and the development of nanostructured materials like those based on TiO2 is a key area of research in photovoltaics. mdpi.com
Scaffold and Building Block in Synthetic Methodology Development
The compound this compound is a versatile scaffold and building block in synthetic organic chemistry, providing a robust framework for the construction of more complex molecules. rsc.orgwhiterose.ac.uk Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to generate a diverse range of derivatives. organic-chemistry.org
Rational Design of Novel Chemical Entities
The rational design of new molecules with specific biological activities or material properties often relies on the use of pre-existing molecular scaffolds that can be systematically modified. nih.govbohrium.com this compound is an attractive starting point for such endeavors due to its combination of a substituted aniline and a pyridine ring, which are common motifs in pharmacologically active compounds and functional materials. nih.govgoogle.com
For example, in drug discovery, the aniline moiety can be acylated, alkylated, or used in cross-coupling reactions to introduce a variety of substituents. nih.gov The pyridine nitrogen can be quaternized or used as a coordination site for metal-based therapeutics. This multi-faceted reactivity allows chemists to systematically explore the chemical space around the core scaffold to optimize for a desired property, such as binding affinity to a biological target. researchgate.net The synthesis of complex molecules often involves a step-by-step approach, starting from a well-defined intermediate. rsc.org
Exploration of Chemical Space via Derivative Synthesis
The exploration of chemical space involves the synthesis of libraries of related compounds to map out structure-activity or structure-property relationships. This compound is an excellent substrate for derivative synthesis due to the distinct reactivity of its functional groups.
The following table outlines potential synthetic transformations for creating derivatives of this compound:
| Functional Group | Reaction Type | Potential Reagents | Product Class |
| Aniline (NH₂) | Acylation | Acyl chlorides, Anhydrides | Amides |
| Aniline (NH₂) | Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| Aniline (NH₂) | Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst | Diaryl or Alkyl-aryl amines |
| Aniline (NH₂) | Diazotization | NaNO₂, HCl | Diazonium salt (for further functionalization) |
| Pyridine (N) | N-Oxidation | m-CPBA, H₂O₂ | Pyridine N-oxides |
| Pyridine (N) | Quaternization | Alkyl halides | Pyridinium salts |
| Aromatic Rings | Electrophilic Aromatic Substitution | Halogens, Nitrating agents | Halogenated or Nitrated derivatives |
| Aromatic Rings | Suzuki Coupling (from a borylated derivative) | Aryl/vinyl halides, Palladium catalyst | Biaryl or Styrenyl derivatives |
This diverse reactivity allows for the generation of a wide array of new chemical entities, each with unique steric and electronic properties. benthamdirect.comresearchgate.net The synthesis of such derivatives is crucial for discovering new lead compounds in drug development and for fine-tuning the performance of advanced materials. nih.govgoogle.com
Molecular Fragment Replacement and Scaffold Hopping Strategies
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profiles is paramount. Two closely related and powerful strategies employed to achieve this are molecular fragment replacement and scaffold hopping. The chemical architecture of this compound, with its distinct and modifiable methoxy, aniline, and pyridine moieties, presents a valuable platform for the application of these techniques in the quest for novel therapeutic agents.
Molecular fragment replacement involves the substitution of a specific part of a molecule with a different functional group or fragment to improve properties such as potency, selectivity, or pharmacokinetics. Scaffold hopping, a more profound modification, entails the replacement of the core structure (scaffold) of a molecule with a chemically different scaffold while aiming to retain or enhance its biological activity by preserving the essential pharmacophoric features.
The utility of the this compound framework in these strategies can be contextualized through various research endeavors that, while not always starting with this exact molecule, explore analogous structural motifs. For instance, in the development of kinase inhibitors, scaffold hopping has been a key strategy. Researchers have moved from known kinase inhibitor scaffolds to novel heterocyclic systems to identify compounds with improved properties. nih.gov The imidazo[4,5-c]pyridin-2-one scaffold, for example, has been explored as a replacement for other bicyclic kinase inhibitor cores. nih.gov In such a scaffold, the anilino-pyridine substructure is a crucial element for activity, and variations in the substitution pattern on the aniline ring, including methoxy groups, have been systematically investigated to understand their impact on potency and selectivity. nih.gov
A practical application of these strategies can be seen in the optimization of proteasome inhibitors for treating diseases like visceral leishmaniasis. In one extensive study, a scaffold-hopping exercise was undertaken to identify compounds with better solubility. acs.org While the initial hit compound had a different core, the exploration involved synthesizing various scaffolds with substituents analogous to the original lead. This included modifications to a phenyl ring, such as the introduction of methoxy groups, and its replacement with heterocyclic rings like pyridine. acs.org Although these specific modifications led to a decrease in potency in that particular series, it highlights the strategic approach of fragment replacement and scaffold hopping. acs.org
The following table illustrates a conceptual application of fragment replacement on a hypothetical lead compound containing the this compound core, based on common modifications seen in medicinal chemistry literature.
| Parent Compound Fragment | Replacement Fragment | Rationale for Replacement | Potential Impact |
| Methoxy group (-OCH3) | Fluoro group (-F) | To improve metabolic stability and alter electronic properties. acs.org | Increased bioavailability, altered target binding affinity. |
| Pyridin-4-yl | Pyrimidin-2-yl | To explore different hydrogen bonding patterns and modulate pKa. | Enhanced selectivity, improved solubility. |
| Aniline (-NH2) | Amide (-NHCOR) | To introduce additional interaction points and modify solubility. | Altered pharmacokinetic profile, potential for new target interactions. |
| Phenyl ring of aniline | Thiophene ring | Bioisosteric replacement to explore different chemical space and patentability. | Modified lipophilicity and metabolic profile. |
Furthermore, research on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as tubulin polymerization inhibitors demonstrates the impact of systematic fragment replacement. nih.gov In this study, various substituents on the pyridine and aniline rings were explored, revealing that a 4-methoxy-N-methylanilino moiety contributed significantly to cytotoxic activity. nih.gov This underscores the importance of the methoxy-aniline fragment in molecular design.
The table below presents data from a study on such derivatives, showcasing how fragment replacement on the aniline ring impacts antimicrobial activity.
| Compound ID | Aniline Ring Substituent | Activity against Bacillus subtilis (MIC µg/mL) | Activity against Candida albicans (MIC µg/mL) |
| 6c | 4-Chloro | 6.25 | 12.5 |
| 6h | 2-Trifluoromethyl | >100 | >100 |
| 6i | 4-Trifluoromethyl | 50 | 100 |
| Standard (Ciprofloxacin) | - | 3.12 | - |
| Standard (Fluconazole) | - | - | 6.25 |
Data sourced from a study on 2-methoxy-N-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-amine derivatives. eurekaselect.combenthamdirect.com
In essence, while direct and extensive research on molecular fragment replacement and scaffold hopping originating from this compound may not be widely published, the principles of these strategies are extensively applied to analogous structures. The chemical tractability and the distinct electronic and steric properties of its constituent fragments make this compound and its derivatives valuable tools in the medicinal chemist's arsenal (B13267) for the design and discovery of new and improved therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methoxy-5-(pyridin-4-yl)aniline, and how can reaction conditions be optimized?
- Methodology : A common synthetic approach involves Schiff base formation via refluxing equimolar amounts of 2-hydroxy-5-nitrobenzaldehyde and substituted aniline derivatives in ethanol (e.g., 20 mL ethanol, 1 h reflux). For optimization, employ Box-Behnken experimental design to systematically vary parameters like temperature, solvent ratio, and reaction time .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- X-ray crystallography (e.g., SHELX programs) to resolve molecular geometry and hydrogen bonding patterns .
- HPLC-MS to assess purity and detect trace intermediates.
Q. How can researchers establish purity benchmarks for this compound?
- Methodology : Compare experimental data (e.g., melting point, NMR spectra) with literature values. Cross-validate using certified reference standards (≥95% purity) and chromatographic methods (e.g., reverse-phase HPLC with UV detection at 254 nm) .
Advanced Research Questions
Q. How do discrepancies arise between in vitro and in vivo biological activity data for analogs of this compound?
- Methodology : Discrepancies often stem from metabolic stability or solubility differences. For example, STA-9122 (a metabolite of STA-9584) showed enhanced cytotoxicity in vitro but required prodrug conversion for in vivo efficacy. Address this by:
- Conducting metabolic profiling (e.g., liver microsome assays).
- Modulating lipophilicity via substituent tuning (e.g., trifluoromethyl groups) to improve bioavailability .
Q. What strategies validate molecular geometry predictions from computational models for this compound?
- Methodology : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental crystallographic data. SHELXL refinement can resolve bond length/angle deviations >0.02 Å, ensuring model accuracy. Cross-check with spectroscopic data (e.g., IR for functional groups) .
Q. How does photocatalytic degradation impact the stability of aniline derivatives under environmental conditions?
- Methodology : Assess stability using MnFe₂O₄/Zn₂SiO₄ catalysts under simulated solar radiation. Monitor degradation via UV-Vis spectroscopy and LC-MS to identify breakdown products. Optimize conditions (pH, catalyst loading) using response surface methodology .
Q. What synthetic modifications enhance structure-activity relationships (SAR) for pyridinyl-aniline derivatives?
- Methodology : Introduce substituents at the methoxy or pyridinyl positions (e.g., trifluoromethyl, nitro groups) and evaluate bioactivity shifts. For example, 4-(Trifluoromethoxy)aniline analogs exhibit improved tubulin-binding affinity. Use docking studies to correlate steric/electronic effects with target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
